
5-Cyclobutylisoxazole-3-carboxylic acid
Vue d'ensemble
Description
5-Cyclobutylisoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a cyclobutyl group at the 5-position and a carboxylic acid group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclobutylisoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of α,β-acetylenic oximes, which can be catalyzed by gold (III) chloride (AuCl3) under moderate reaction conditions . Another approach involves the oxidation of propargylamines to the corresponding oximes, followed by copper (I) chloride (CuCl)-mediated intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the cycloaddition of copper (I) acetylides to nitrile oxides, providing access to substituted isoxazoles with high yields and functional group compatibility .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Cyclobutylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the isoxazole ring or the carboxylic acid group.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring or the cyclobutyl group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Disease Treatment
The compound has shown promise in the treatment of several conditions:
- Cancer: Studies indicate that 5-Cyclobutylisoxazole-3-carboxylic acid can inhibit tumor growth and metastasis by targeting PI5P4K activity. This mechanism is particularly relevant in cancers where PI5P4K is overexpressed .
- Neurodegenerative Diseases: The inhibition of PI5P4K has been linked to neuroprotection, suggesting potential applications in treating diseases like Alzheimer's and Parkinson's .
- Inflammatory Disorders: There is evidence that this compound may also play a role in modulating immune responses, which could benefit conditions characterized by chronic inflammation .
Clinical Studies and Trials
While comprehensive clinical data specifically focusing on this compound is limited, preliminary studies highlight its potential efficacy:
- In vitro Studies: Laboratory studies have demonstrated the ability of this compound to inhibit cell proliferation in cancer cell lines, indicating its potential as an anticancer agent .
- Animal Models: Research involving animal models has shown promising results in reducing tumor size and improving survival rates when treated with this compound .
The therapeutic potential of this compound warrants further investigation. Future research could focus on:
- Mechanistic Studies: Understanding the precise biochemical pathways affected by this compound.
- Formulation Development: Exploring various drug delivery methods to enhance bioavailability and efficacy.
- Long-term Safety Profiles: Conducting extensive clinical trials to assess the long-term effects and safety of this compound in humans.
Mécanisme D'action
The mechanism of action of 5-Cyclobutylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
- 5-Cyclopropylisoxazole-3-carboxylic acid
- 5-Cyclohexylisoxazole-3-carboxylic acid
- 5-Cyclopentylisoxazole-3-carboxylic acid
Comparison: 5-Cyclobutylisoxazole-3-carboxylic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclohexyl, and cyclopentyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.
Activité Biologique
5-Cyclobutylisoxazole-3-carboxylic acid (CBIA) is a heterocyclic compound characterized by an isoxazole ring with a cyclobutyl group at the 5-position and a carboxylic acid group at the 3-position. This unique structure suggests potential for various biological activities, including antimicrobial and anti-inflammatory effects. Research into its biological properties is ongoing, making it a subject of interest in medicinal chemistry and pharmacology.
CBIA can be synthesized through several methods, including the cyclization of appropriate precursors such as α,β-acetylenic oximes, often catalyzed by gold (III) chloride. This synthetic versatility allows for modifications that can enhance its biological activity. The compound's chemical reactions include oxidation, reduction, and substitution, which can yield various derivatives with potentially distinct biological effects .
The biological activity of CBIA is believed to stem from its interaction with specific molecular targets. The carboxylic acid group may facilitate binding to enzymes or receptors, modulating their activity. Detailed studies are necessary to elucidate these interactions further. Preliminary findings suggest that CBIA may influence pathways related to inflammation and microbial resistance .
Antimicrobial Activity
Research indicates that CBIA exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
CBIA has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This action could make it a candidate for developing treatments for inflammatory diseases .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of CBIA against common pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that CBIA exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. The study concluded that CBIA could serve as a lead compound for developing new antimicrobial agents .
Study on Anti-inflammatory Properties
In another study, the anti-inflammatory effects of CBIA were assessed using animal models of inflammation. The results showed a marked reduction in swelling and pain in treated subjects compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with CBIA, supporting its potential as an anti-inflammatory agent .
Comparative Analysis
To understand the uniqueness of CBIA, it is useful to compare it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Cyclopropylisoxazole-3-carboxylic acid | Cyclopropyl group instead of cyclobutyl | Moderate antimicrobial activity |
5-Cyclohexylisoxazole-3-carboxylic acid | Cyclohexyl group; larger steric hindrance | Lower anti-inflammatory effects |
5-Cyclopentylisoxazole-3-carboxylic acid | Cyclopentyl group; intermediate steric hindrance | Similar antimicrobial properties |
The presence of the cyclobutyl group in CBIA imparts distinct steric and electronic properties, influencing its reactivity and biological activity compared to its analogs .
Q & A
Q. What are the established synthetic routes for 5-cyclobutylisoxazole-3-carboxylic acid, and how do reaction conditions influence yield?
Basic
The synthesis typically involves cycloaddition reactions between nitrile oxides and cyclobutane-derived alkynes, followed by carboxylation. Key steps include:
- Cycloaddition : Use of nitrile oxide precursors (e.g., hydroxamic acid chlorides) with cyclobutyl-substituted alkynes under Cu(I) catalysis, achieving moderate yields (65–75%). Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM) critically affect regioselectivity .
- Carboxylation : Introduction of the carboxylic acid group via CO₂ insertion under basic conditions (e.g., KOH/EtOH), requiring precise pH control to minimize side reactions .
Advanced : For yield optimization, consider:
- Microwave-assisted synthesis : Reduces reaction time and improves cycloaddition efficiency.
- Flow chemistry : Enhances carboxylation consistency by maintaining CO₂ pressure and temperature gradients.
- Catalyst screening : Transition metal complexes (e.g., Pd or Ru) may improve cyclobutyl ring stability during functionalization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Basic
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., cyclobutyl protons at δ 2.5–3.5 ppm; carboxylic acid proton absent due to exchange broadening). Use DMSO-d₆ for solubility and to observe hydrogen bonding .
- X-ray Diffraction (XRD) : Resolves the planar isoxazole ring and cyclobutyl puckering, confirming dihedral angles between rings (typically 15–25°) .
Advanced :
- Dynamic NMR (DNMR) : Detects restricted rotation of the cyclobutyl group at low temperatures.
- Synchrotron XRD : Provides sub-ångström resolution for analyzing bond-length alternations in the isoxazole ring .
Q. How can researchers resolve discrepancies in reported solubility profiles of this compound across different solvent systems?
Basic
Use standardized shake-flask methods with HPLC-UV quantification. Key factors:
- pH adjustment : Solubility increases in alkaline buffers (e.g., phosphate buffer pH 7.4) due to carboxylate formation.
- Co-solvents : Ethanol (10–20% v/v) enhances aqueous solubility by disrupting hydrogen-bond networks .
Advanced :
- Molecular Dynamics Simulations : Model solvent interactions to predict solubility in mixed solvents (e.g., DMSO/water).
- Ternary Phase Diagrams : Map solubility limits under varying temperature and solvent ratios to identify optimal crystallization conditions .
Q. What catalytic systems enhance regioselectivity in functionalization reactions involving the isoxazole ring?
Advanced
- Palladium Catalysts : Pd(PPh₃)₄ promotes C–H arylation at the 4-position of the isoxazole ring without affecting the cyclobutyl group.
- Photoredox Catalysis : Ru(bpy)₃²⁺ enables radical-mediated alkylation at the 5-position under blue light, minimizing ring-opening side reactions .
Q. How should researchers design SAR studies to investigate pharmacological potential?
Advanced
- Substituent Variation : Replace the cyclobutyl group with cyclohexyl or bicyclic analogs to assess steric effects on target binding.
- Bioisosteric Replacement : Substitute the carboxylic acid with tetrazole or sulfonamide groups to modulate polarity and bioavailability.
- In Silico Screening : Dock derivatives into enzyme active sites (e.g., COX-2 or kinase targets) to prioritize synthesis .
Q. What computational approaches model the electronic structure and reactivity of this compound?
Advanced
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (FMO) and nucleophilic attack sites.
- Molecular Electrostatic Potential (MEP) Maps : Identify regions prone to electrophilic substitution (e.g., C-4 of the isoxazole ring) .
Q. How can mechanistic studies differentiate nucleophilic vs. electrophilic pathways at the carboxylic acid moiety?
Advanced
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated solvents (e.g., D₂O) to confirm proton transfer steps.
- Trapping Experiments : Add radical scavengers (e.g., TEMPO) to rule out radical intermediates during decarboxylation .
Q. What orthogonal protection strategies are recommended for simultaneous functionalization?
Advanced
- Isoxazole Protection : Use silyl ethers (e.g., TMS) to block the 4-position during carboxylate esterification.
- Carboxylic Acid Protection : Employ tert-butyl esters, cleavable under acidic conditions without affecting the isoxazole ring .
Q. How should researchers validate intermediate purity during multi-step synthesis?
Basic
- HPLC-MS : Monitor intermediates for byproducts (e.g., ring-opened species) using C18 columns and ESI(+) ionization.
- Melting Point Analysis : Compare observed vs. literature values for crystalline intermediates .
Q. What analytical methods resolve contradictions in reported pKa values?
Advanced
- Potentiometric Titration : Use automated titrators with ionic strength adjustment (0.15 M KCl) to standardize measurements.
- Capillary Electrophoresis (CE) : Determine pKa via mobility shifts across pH gradients (2.0–12.0) .
Propriétés
IUPAC Name |
5-cyclobutyl-1,2-oxazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)6-4-7(12-9-6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXWKMHPBXCDRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NO2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368343-41-2 | |
Record name | 5-cyclobutyl-1,2-oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.